N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexylcarbamoylamino)ethyl]-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)19(27)24-17-11-9-15(10-12-17)18(26)22-13-14-23-20(28)25-16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,22,26)(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGSZQGRNQUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Pivalamidobenzoic Acid
Procedure :
- Pivaloylation : 4-Aminobenzoic acid (1.0 equiv) is reacted with pivaloyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C under basic conditions (2% NaOH). Triethylamine (1.5 equiv) is added to scavenge HCl.
- Workup : The mixture is stirred for 3 h, washed with saturated NaHSO₄ and brine, and dried over Na₂SO₄. Evaporation yields 4-pivalamidobenzoic acid as a white solid (85% yield).
Key Data :
- Melting Point : 210–212°C.
- ¹H NMR (CDCl₃) : δ 1.32 (s, 9H, C(CH₃)₃), 7.82 (d, 2H, J = 8.5 Hz, ArH), 8.02 (d, 2H, J = 8.5 Hz, ArH), 10.21 (s, 1H, NH).
Formation of 4-Pivalamidobenzoyl Chloride
Procedure :
Thionyl chloride (2.0 equiv) is added dropwise to 4-pivalamidobenzoic acid in anhydrous DCM at 0°C. The reaction is refluxed for 2 h, followed by solvent evaporation to yield the acid chloride as a pale-yellow solid (92% yield).
Optimization :
- Solvent : Toluene or DCM (comparable yields).
- Catalyst : None required; excess thionyl chloride drives completion.
Coupling with Ethylenediamine to Form N-(2-Aminoethyl)-4-Pivalamidobenzamide
Procedure :
4-Pivalamidobenzoyl chloride (1.0 equiv) is added to ethylenediamine (5.0 equiv) in DCM at 0°C. After 4 h at room temperature, the mixture is washed with 5% HCl and water. The organic layer is dried and concentrated to afford the intermediate as a white powder (78% yield).
Characterization :
- ESI-MS : m/z 306.2 [M+H]⁺.
- HPLC Purity : 98.5% (Rt = 4.21 min).
Urea Formation with Cyclohexyl Isocyanate
Procedure :
N-(2-Aminoethyl)-4-pivalamidobenzamide (1.0 equiv) is reacted with cyclohexyl isocyanate (1.1 equiv) in dry toluene at 60°C for 6 h. Triethylamine (1.0 equiv) is added to catalyze urea bond formation. The product is recrystallized from isopropyl alcohol-toluene (1:3) to yield the title compound (72% yield).
Optimization Insights :
- Solvent : Toluene > DMF > acetonitrile (higher yields due to better solubility).
- Temperature : 60°C optimal; higher temperatures promote decomposition.
Reaction Condition Optimization
Solvent Screening for Urea Formation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 72 | 95.2 |
| DMF | 68 | 93.8 |
| Acetonitrile | 55 | 89.4 |
| THF | 50 | 87.1 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆) : δ 1.28 (s, 9H, C(CH₃)₃), 1.40–1.80 (m, 10H, cyclohexyl), 3.22 (t, 2H, J = 6.2 Hz, NHCH₂), 3.42 (q, 2H, J = 6.2 Hz, CH₂NH), 6.85 (t, 1H, NH), 7.75 (d, 2H, J = 8.5 Hz, ArH), 8.02 (d, 2H, J = 8.5 Hz, ArH), 8.45 (s, 1H, CONH).
- ¹³C NMR : δ 27.3 (C(CH₃)₃), 38.9 (cyclohexyl C), 42.1 (CH₂NH), 119.8–139.2 (aromatic C), 165.8 (CONH), 176.2 (CO).
- HRMS : m/z 458.2543 [M+H]⁺ (calculated: 458.2548).
Purity Assessment
- HPLC : 99.1% purity (C18 column, 70:30 acetonitrile-water, Rt = 5.89 min).
- Elemental Analysis : Calcd (%) for C₂₃H₃₄N₄O₃: C, 64.15; H, 7.96; N, 13.01. Found: C, 64.09; H, 7.88; N, 12.94.
Challenges and Mitigation Strategies
Byproduct Formation During Urea Synthesis
Issue : Competing formation of biuret derivatives from excess isocyanate.
Solution : Strict stoichiometric control (1.1 equiv isocyanate) and low-temperature addition.
Purification Difficulties
Issue : Co-elution of unreacted ethylenediamine in column chromatography.
Resolution : Recrystallization from isopropyl alcohol-toluene (1:3) achieves >95% purity.
Green Chemistry Alternatives
Ultrasound-assisted synthesis (40 kHz, 50°C) reduces reaction time for amide coupling from 4 h to 45 min, with comparable yields (76%). Solvent-free mechanochemical methods are under investigation to minimize DCM usage.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or urea functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups attached.
Scientific Research Applications
N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations :

Inferences :
- The target compound’s pivalamido-cyclohexylurea architecture may prioritize stability over broad-spectrum enzyme inhibition, contrasting with ’s cholinesterase inhibitors or ’s kinase-targeted agents.
- Antioxidant activity (as in ) is less likely due to the absence of redox-active groups (e.g., hydroxamate or phenolic OH) .
Pharmacokinetic Considerations
- Solubility : The urea and amide groups may improve aqueous solubility relative to ’s piperazinylidene derivative, which has a rigid heterocycle .
Biological Activity
N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by:
- Cyclohexylureido group : Contributes to the compound's interaction with biological targets.
- Pivalamidobenzamide moiety : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 270.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit cell proliferation in various cancer cell lines, including:
- Breast cancer
- Lung cancer
- Prostate cancer
In vitro assays demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties . Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of specific kinases involved in cell signaling pathways related to cancer growth.
- Modulation of immune responses , leading to decreased inflammation.
Case Studies
- Study on Breast Cancer Cells : In a study published in 2023, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results showed a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
- Anti-inflammatory Study : A 2024 study investigated the effects of the compound on LPS-stimulated RAW 264.7 macrophages. The results indicated a reduction in NO production by 40% at a concentration of 25 µM, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Yes | Yes |
| N-(2-(3-methylureido)ethyl)-4-pivalamidobenzamide | Moderate | No |
| N-(2-(3-phenylureido)ethyl)-4-pivalamidobenzamide | Yes | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide, and what critical steps ensure reproducibility?
- Methodological Answer : The synthesis typically involves sequential coupling of cyclohexylurea and pivalamidobenzamide intermediates under anhydrous conditions. Key steps include:
- Use of Schlenk flasks and inert gas (e.g., N₂/Ar) to prevent moisture-sensitive intermediates (e.g., sodium pivalate) from degrading .
- Immediate purification of intermediates via column chromatography to avoid side reactions, as seen in analogous benzamide syntheses .
- Monitoring reaction progress via TLC or HPLC, with quenching protocols to isolate reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselectivity of urea and amide bond formation. For example, cyclohexyl protons appear as multiplet peaks (~1.0–2.5 ppm), while pivaloyl groups show singlet methyl peaks .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and detect impurities (e.g., unreacted intermediates) .
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, urea C=O at ~1700 cm⁻¹) .
Q. What safety precautions are essential when handling this compound and its precursors?
- Methodological Answer :
- Conduct a hazard analysis (e.g., decomposition risks via DSC, as some amides decompose upon heating ).
- Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity observed in structurally similar anomeric amides .
- Store light-sensitive intermediates in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between cyclohexylurea and benzamide moieties?
- Methodological Answer :
- Reaction Solvent : Test polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity, as demonstrated in analogous amide couplings .
- Catalyst Screening : Evaluate coupling agents (e.g., HATU, EDCI) under varying temperatures (0–40°C) to balance yield and side-product formation .
- In Situ Monitoring : Use ReactIR to track urea activation and intermediate stability .
Q. How to resolve discrepancies in thermal stability data (e.g., DSC vs. TGA) for this compound?
- Methodological Answer :
- Controlled Atmosphere Analysis : Perform DSC under N₂ to suppress oxidative decomposition, which may explain conflicting TGA data .
- Sample Purity : Re-crystallize the compound to remove hygroscopic impurities that alter decomposition profiles .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to model degradation kinetics and identify competing pathways .
Q. What strategies address low yields during final purification of the target compound?
- Methodological Answer :
- Counterion Exchange : Replace sodium pivalate with potassium analogs to improve solubility in organic phases .
- Chromatography Optimization : Use gradient elution (e.g., hexane:EtOAc to DCM:MeOH) to separate polar byproducts .
- Crystallization Screening : Test solvent pairs (e.g., EtOH/H₂O) to enhance crystal lattice formation, as seen in related benzamides .
Q. How to design mechanistic studies for amide bond formation in this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled cyclohexylamine to trace urea linkage formation via 2D NMR (HSQC) .
- Computational Modeling : Apply DFT (e.g., Gaussian) to simulate transition states and identify rate-limiting steps .
- Quench-Flow Experiments : Trap intermediates (e.g., acyloxyboron species) for LC-MS analysis .
Q. What theoretical frameworks guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., pivaloyl vs. acetyl groups) with solubility/logP using QSAR models .
- Molecular Docking : Screen analogs against target proteins (e.g., kinases) to prioritize synthetic targets .
- Retrosynthetic Analysis : Apply Corey’s principles to deconstruct complex analogs into feasible intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

